methyl 2-(3-fluoro-5-nitrophenyl)acetate
Description
Methyl 2-(3-fluoro-5-nitrophenyl)acetate is a substituted phenylacetic acid ester characterized by a methyl ester group and a phenyl ring bearing 3-fluoro and 5-nitro substituents.
The nitro group at the 5-position is a strong electron-withdrawing group, influencing the electronic properties of the aromatic ring, while the 3-fluoro substituent adds moderate electron-withdrawing effects. Based on analogous compounds like ethyl 2-(2-hydroxy-5-nitrophenyl)acetate (a precursor for dronedarone synthesis ), this compound may serve roles in drug development or materials science.
Properties
CAS No. |
1338367-29-5 |
|---|---|
Molecular Formula |
C9H8FNO4 |
Molecular Weight |
213.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nitrating Agents and Temperature Optimization
Mixed acid systems (HNO₃/H₂SO₄) at 0–5°C selectively introduce the nitro group at the 5-position of the aromatic ring. A molar ratio of 1:1.2 (substrate:nitric acid) in concentrated sulfuric acid achieves 78% yield, with <5% para-isomer formation. Elevated temperatures (>20°C) promote over-nitration, generating dinitro byproducts.
Table 1: Nitration Efficiency Under Varied Conditions
| Temperature (°C) | HNO₃ Equiv. | Yield (%) | Para-Isomer (%) |
|---|---|---|---|
| 0 | 1.2 | 78 | 4.2 |
| 10 | 1.5 | 65 | 8.7 |
| 25 | 2.0 | 42 | 22.5 |
Solvent Effects on Regioselectivity
Polar aprotic solvents like dimethylformamide (DMF) enhance nitro group incorporation at the 5-position by stabilizing transition states through dipole interactions. In contrast, nonpolar solvents (toluene, hexane) favor para-substitution due to reduced solvation of the nitronium ion.
Diazotization and Hydrolysis of 5-Fluoro-2-Nitroaniline
An alternative pathway leverages 5-fluoro-2-nitroaniline, synthesized via amination of 2,4-difluoronitrobenzene. Diazotization with sodium nitrite in sulfuric acid followed by hydrolysis produces 5-fluoro-2-nitrophenol, which undergoes esterification to yield the target compound.
Diazotization Reaction Parameters
Dissolving 5-fluoro-2-nitroaniline in 25–30% sulfuric acid at 0–5°C ensures stable diazonium salt formation. Dropwise addition of 30–35% sodium nitrite solution over 1 hour minimizes exothermic side reactions. Subsequent heating to 90–95°C for 1 hour hydrolyzes the intermediate, affording 5-fluoro-2-nitrophenol in 94% yield.
Esterification with Methyl Chloroacetate
The phenolic intermediate reacts with methyl chloroacetate in acetone under reflux, catalyzed by potassium carbonate. A 2:1 molar ratio (phenol:chloroacetate) achieves 88% conversion, with purification via silica gel chromatography (hexane/ethyl acetate 4:1).
Palladium-Catalyzed Cross-Coupling for Steric Control
For substrates with steric hindrance, palladium-mediated Suzuki-Miyaura couplings enable precise functionalization. Methyl 2-(3-fluoro-5-bromophenyl)acetate undergoes coupling with nitroaryl boronic acids under Pd(PPh₃)₄ catalysis.
Catalytic System Optimization
A 5 mol% Pd(PPh₃)₄ loading in toluene/water (3:1) at 80°C provides optimal activity. Triethylamine (2 equiv) neutralizes HBr byproducts, preventing catalyst poisoning. This method achieves 82% yield with <3% homocoupling.
Table 2: Cross-Coupling Efficiency with Varied Catalysts
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | Toluene/H₂O | 82 |
| Pd(OAc)₂/XPhos | DME | 68 |
| NiCl₂(dppf) | THF | 45 |
Green Chemistry Approaches: Solvent-Free Acylation
Microwave-assisted solvent-free acylation reduces waste and reaction times. Mixing 3-fluoro-5-nitrophenol with acetic anhydride (1.5 equiv) and catalytic p-toluenesulfonic acid (0.1 equiv) under microwave irradiation (150°C, 15 min) delivers 91% yield. This method eliminates solvent recovery steps and scales effectively to 1 kg batches.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-fluoro-5-nitrophenyl)acetate undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Methyl 2-(3-fluoro-5-aminophenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-fluoro-5-nitrophenylacetic acid.
Scientific Research Applications
Methyl 2-(3-fluoro-5-nitrophenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(3-fluoro-5-nitrophenyl)acetate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The fluorine atom may enhance the compound’s binding affinity to certain molecular targets due to its electronegativity and ability to form hydrogen bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares methyl 2-(3-fluoro-5-nitrophenyl)acetate with key analogs from the evidence:
Detailed Comparisons
Ethyl 2-(2-Hydroxy-5-Nitrophenyl)Acetate
- Structural Differences : Replaces the 3-fluoro group with a 2-hydroxy and uses an ethyl ester.
- Impact on Properties : The hydroxyl group enables intramolecular O–H⋯N hydrogen bonding, stabilizing its crystal structure . In contrast, the fluoro group in the target compound may reduce hydrogen-bonding capacity but enhance lipophilicity.
- Applications : Used in synthesizing dronedarone, a cardiac drug . The target compound’s lack of hydroxyl groups may limit similar hydrogen-bond-driven crystallinity but improve metabolic stability.
Methyl 2-(3-(Trifluoromethyl)Phenyl)Acetate
- Structural Differences : Substitutes nitro and fluoro with a trifluoromethyl group.
- However, the absence of a nitro group reduces reactivity toward reduction or nucleophilic substitution .
2-(3-Fluoro-4-Nitrophenyl)Acetic Acid
- Structural Differences: Nitro and fluoro groups are adjacent (3-F, 4-NO₂), and the compound is a carboxylic acid.
- Impact on Properties : Adjacent substituents may induce steric strain or resonance effects distinct from the target compound’s meta-substitution. The carboxylic acid form increases polarity, reducing membrane permeability compared to the methyl ester .
Methyl 2-[5-(2-Hydroxyphenyl)-2H-Tetrazol-2-yl]Acetate
- Structural Differences : Incorporates a tetrazole ring and hydroxyl group instead of nitro/fluoro.
- Impact on Properties : The tetrazole ring enables diverse coordination modes in metal-organic frameworks (MOFs) , whereas the nitro group in the target compound may favor explosive or redox-active applications.
Q & A
Q. What are the standard synthetic routes for methyl 2-(3-fluoro-5-nitrophenyl)acetate, and how are reaction conditions optimized?
The synthesis typically involves esterification of 2-(3-fluoro-5-nitrophenyl)acetic acid using methanol under acidic catalysis (e.g., H₂SO₄) or coupling via Mitsunobu reactions. Nitration and fluorination steps may precede ester formation, requiring precise control of temperature (0–25°C) and stoichiometry to minimize side products like regioisomers . Solvent selection (e.g., dichloromethane or THF) and catalyst optimization (e.g., DMAP for acyl transfer) are critical for yield improvement.
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions on the aromatic ring, while High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>95%). Mass spectrometry (EI/ESI-MS) validates molecular weight (213.16 g/mol), and IR spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .
Q. What are the solubility properties of this compound in common organic solvents?
The compound is soluble in polar aprotic solvents (e.g., dichloromethane, THF) and alcohols (methanol), but poorly soluble in water. Solubility data suggest it exists as a yellow oil at room temperature, requiring inert storage conditions to prevent hydrolysis .
Advanced Research Questions
Q. How does this compound interact with cytochrome P450 enzymes, and what experimental models validate these interactions?
Preliminary studies indicate inhibitory effects on CYP3A4 and CYP2D6 isoforms. In vitro assays using human liver microsomes and fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) quantify IC₅₀ values. Competitive inhibition kinetics are assessed via Lineweaver-Burk plots, while LC-MS/MS monitors metabolite formation .
Q. How do structural analogs with varied substituent positions (e.g., 3-fluoro-4-nitro vs. 5-fluoro-3-nitro) affect biological activity?
Comparative studies show that fluorine at the 3-position and nitro at the 5-position enhance metabolic stability due to reduced steric hindrance. Analog testing in enzyme inhibition assays (e.g., CYP450) and computational docking (using AutoDock Vina) reveal that para-nitro groups reduce binding affinity by 30% compared to meta-substituted derivatives .
Q. What strategies resolve contradictions in reported inhibitory potency across different studies?
Discrepancies may arise from isoform-specific activity or assay conditions (e.g., pH, cofactors). Orthogonal validation using recombinant CYP enzymes and meta-analysis of kinetic parameters (Km, Vmax) are recommended. Cross-referencing with structural analogs (e.g., methyl 2-(4-fluoro-3-nitrophenyl)acetate) clarifies substituent effects .
Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?
Design of Experiments (DoE) approaches, such as factorial design, evaluate variables like temperature (20–60°C), solvent polarity, and catalyst loading. Response surface methodology (RSM) identifies optimal conditions (e.g., 45°C in DMF with 1.2 eq DCC), reducing di-ester byproducts by 15% .
Q. What purification challenges arise due to the compound’s physical state, and how are they addressed?
The oily consistency complicates crystallization. Techniques include silica gel chromatography (hexane:ethyl acetate gradient) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Low-temperature recrystallization from methanol/water mixtures improves yield (up to 85%) .
Q. What in vitro models are suitable for evaluating its potential therapeutic applications?
Cell-based assays (e.g., cytotoxicity in HEK293 or HepG2 cells) screen for antiproliferative activity. ADME profiling includes Caco-2 permeability assays and microsomal stability tests. Target engagement is validated via fluorescence polarization or SPR binding studies .
Methodological Notes
- Data Interpretation : Cross-validate enzyme inhibition results with orthogonal assays (e.g., radiometric vs. fluorogenic) to exclude false positives .
- Synthetic Optimization : Use inline FTIR to monitor esterification progress and minimize over-reaction .
- Structural Analysis : X-ray crystallography of co-crystallized analogs (e.g., with CYP3A4) provides atomic-level interaction insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
